2-(2,4-Difluorophenyl)propane-1,2,3-triol
Overview
Description
2-(2,4-Difluorophenyl)propane-1,2,3-triol is a chemical compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol . It is a derivative of propane-1,2,3-triol (glycerol) where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 4 positions . This compound is used as a reference material in various analytical applications .
Mechanism of Action
Target of Action
Given its association with fluconazole , it’s plausible that it may target similar enzymes, such as the fungal cytochrome P450 enzyme 14α-demethylase .
Mode of Action
If it acts similarly to Fluconazole, it might inhibit the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane .
Biochemical Pathways
If it acts like fluconazole, it would affect the ergosterol biosynthesis pathway by inhibiting the conversion of lanosterol to ergosterol . This could lead to an accumulation of 14α-methyl sterols in fungal cells, disrupting membrane processes and inhibiting fungal growth .
Result of Action
If it acts like Fluconazole, it might lead to an accumulation of 14α-methyl sterols in the fungal cell, disrupting cell membrane processes and inhibiting fungal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)propane-1,2,3-triol typically involves the reaction of 2,4-difluorobenzaldehyde with glycerol under acidic conditions . The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the final product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)propane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
2-(2,4-Difluorophenyl)propane-1,2,3-triol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)
- 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol
Uniqueness
2-(2,4-Difluorophenyl)propane-1,2,3-triol is unique due to its specific substitution pattern on the phenyl ring and the presence of three hydroxyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)propane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3/c10-6-1-2-7(8(11)3-6)9(14,4-12)5-13/h1-3,12-14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVKNFSTIAMHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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